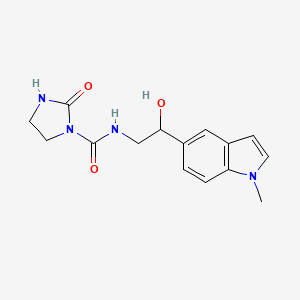

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule featuring a hybrid structure combining an imidazolidinone core, a carboxamide linker, and a substituted indole moiety. The indole group is methylated at the 1-position, while the hydroxyethyl side chain bridges the indole and imidazolidinone rings. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous indole-containing compounds in the literature .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-18-6-4-10-8-11(2-3-12(10)18)13(20)9-17-15(22)19-7-5-16-14(19)21/h2-4,6,8,13,20H,5,7,9H2,1H3,(H,16,21)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGDYYIDKILKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)N3CCNC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the indole precursor is replaced by a hydroxyethyl group.

Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound, followed by cyclization under acidic or basic conditions.

Coupling of the Indole and Imidazolidine Moieties: The final step involves coupling the indole and imidazolidine moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the carbonyl groups within the imidazolidine ring, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.

Reduction: Formation of alcohols from the carbonyl groups.

Substitution: Formation of nitro or halogenated derivatives of the indole moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound’s indole moiety is known for its interaction with various biological targets, including enzymes and receptors. This makes it a potential candidate for the development of new drugs or as a probe in biochemical studies .

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, suggesting that this compound might exhibit similar activities .

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the imidazolidine ring might form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Adamantane-Indole Derivatives (): Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) share an indole core but replace the imidazolidinone with an adamantane-oxoacetamide group.

Indole Acylguanidine Analogs (): Acylguanidine derivatives (e.g., 12–28) feature a guanidine group instead of the imidazolidinone carboxamide. Guanidine’s strong basicity contrasts with the carboxamide’s neutral polarity, affecting pharmacokinetics (e.g., absorption, plasma protein binding). The target compound’s imidazolidinone ring may confer metabolic stability compared to acylguanidines, which are prone to hydrolysis .

2-Oxoindoline Derivatives (): Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (compound 2) incorporate a 2-oxoindoline bicyclic system. Additionally, the hydroxyethyl group in the target compound may improve solubility relative to the planar oxoindoline derivatives .

Benzimidazole-Based Compounds (): Benzimidazole derivatives (e.g., N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline) replace the imidazolidinone with a benzimidazole ring. Benzimidazoles are more rigid and aromatic, favoring intercalation with DNA or enzymes, whereas the target compound’s imidazolidinone offers hydrogen-bonding sites for targeted interactions .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, focusing on cytotoxicity, mechanism of action, and structure-activity relationships.

The compound's molecular formula is , with a molecular weight of 253.28 g/mol. The structure features an indole moiety, which is known for its biological significance, particularly in drug design.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research evaluating its efficacy against doxorubicin-sensitive and resistant colon adenocarcinoma cell lines (Colo205 and Colo320) revealed varying degrees of toxicity:

| Compound | IC50 (Colo205) | IC50 (Colo320) | Selectivity Index (MRC-5/Colo205) |

|---|---|---|---|

| This compound | 12.94 µM | 4.87 µM | >11.2 |

The selectivity index indicates a preference for targeting cancer cells over normal fibroblast cells (MRC-5), suggesting a favorable therapeutic profile .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of key cancer cell survival pathways. It has been suggested that the indole structure plays a critical role in modulating these pathways, potentially through interactions with specific receptors or enzymes involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Indole Moiety : Known for its ability to interact with various biological targets, enhancing the compound's efficacy.

- Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and facilitate interactions with biological macromolecules.

- Imidazolidine Ring : This portion of the molecule may contribute to the compound's stability and bioactivity.

Case Studies

Several case studies have highlighted the potential of this compound in treating specific cancers:

- Colon Cancer : In vitro studies indicated that the compound significantly inhibited cell growth in both sensitive and resistant colon cancer cell lines, suggesting it may overcome drug resistance mechanisms associated with traditional chemotherapeutics .

- Antiviral Activity : Preliminary investigations into its antiviral properties have shown promise in inhibiting viral proteases, indicating potential applications in treating viral infections alongside its anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how are reaction conditions optimized for yield and purity?

- Answer : The compound is typically synthesized via multi-step organic reactions. A key step involves Fischer indole synthesis to construct the 1-methyl-1H-indole moiety, using phenylhydrazine and ketones under acidic conditions (e.g., methanesulfonic acid in methanol) . Subsequent steps include carboxamide coupling, often employing reagents like carbodiimides (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or THF). Optimization focuses on:

- Temperature control : Reflux conditions for indole formation (~80–100°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

- Yield improvement : Use of excess reagents (1.1–1.5 equiv) and catalytic acids (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the indole and imidazolidine moieties. Key signals include:

- Indole NH proton (δ 10.2–11.5 ppm, broad singlet).

- Hydroxyethyl group protons (δ 3.5–4.0 ppm, multiplet) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₁N₃O₃: 316.1652) .

- X-ray crystallography : Resolves 3D conformation using SHELXL software. Critical for analyzing hydrogen bonding (e.g., hydroxyethyl-OH∙∙∙O=C interactions) .

Q. How does the compound’s structural uniqueness compare to related indole-carboxamide derivatives?

- Answer : The compound’s hybrid indole-imidazolidine scaffold distinguishes it from analogs. Comparative analysis reveals:

| Compound | Structural Features | Key Biological Activity | Reference |

|---|---|---|---|

| Target compound | 2-oxoimidazolidine, hydroxyethyl linker | Putative kinase inhibition | |

| N-(indolyl)benzamide | Benzamide backbone | Antimicrobial (MIC: 2–8 µg/mL) | |

| Furan-indole carboxamides | Furan ring substitution | Anticancer (IC₅₀: 10–50 µM) |

- The hydroxyethyl group enhances solubility, while the imidazolidine ring may confer metabolic stability .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Answer : Contradictions often arise from assay conditions or compound purity. Methodological solutions include:

- Standardized bioassays : Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., staurosporine for kinase inhibition) .

- Purity validation : HPLC-MS (>98% purity) and elemental analysis to exclude batch-to-batch variability .

- Dose-response curves : Triplicate measurements with statistical analysis (e.g., nonlinear regression for IC₅₀ determination) .

Q. How can researchers identify and validate the molecular targets of this compound in complex biological systems?

- Answer :

- Target deconvolution :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .

- Computational docking : Use AutoDock Vina to predict binding poses with kinases (e.g., CDK2 or Aurora A) .

- Validation :

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) with recombinant proteins .

- CRISPR-Cas9 knockout : Assess activity loss in target-deficient cell lines .

Q. What in silico strategies are effective for optimizing the compound’s pharmacokinetic profile while retaining activity?

- Answer :

- ADMET prediction : Tools like SwissADME evaluate LogP (target: 2–3), solubility (>50 µM), and CYP450 inhibition .

- Scaffold hopping : Replace imidazolidine with pyrazolidine to reduce metabolic oxidation while maintaining H-bonding capacity .

- Prodrug design : Introduce acetyl-protected hydroxyethyl groups to enhance oral bioavailability .

Methodological Challenges & Solutions

Q. What are the key challenges in scaling up synthesis, and how can continuous flow reactors address them?

- Answer : Challenges include exothermic reactions (indole formation) and purification bottlenecks. Flow chemistry solutions:

- Microreactors : Enable precise temperature control (ΔT ±2°C) and reduce side products .

- In-line purification : Couple reactors with scavenger columns (e.g., silica for acid removal) .

Q. How can researchers mitigate degradation during long-term storage of this compound?

- Answer :

- Storage conditions : Argon atmosphere, -20°C in amber vials to prevent photolysis .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.